molecular formula C33H55ClN4O11 B2583742 SAHA chloroalkane T1 CAS No. 1613617-05-2

SAHA chloroalkane T1

Cat. No. B2583742
CAS RN: 1613617-05-2
M. Wt: 719.27
InChI Key: QJTGTGYXESVKJU-UHFFFAOYSA-N
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Description

SAHA chloroalkane T1 is a chloroalkane capture tag that is created by tethering Vorinostat (SAHA) and a chloroalkane tag T1 . It minimally affects SAHA potency in K-562 cells, allowing binding interactions with the targets to occur under conditions relevant to the desired cellular phenotype .


Synthesis Analysis

The synthesis of SAHA chloroalkane T1 involves the use of Vorinostat (SAHA), an inhibitor of class I and class IIb histone deacetylases (HDACs), as a model compound . The compound is used to selectively enrich for targets from K-562 cells . The synthesis process also involves the use of a chloroalkane capture tag that minimally affects compound potency in cultured cells .

Mechanism of Action

The mechanism of action of SAHA chloroalkane T1 involves its ability to minimally affect SAHA potency in K-562 cells, allowing binding interactions with the targets to occur under conditions relevant to the desired cellular phenotype .

properties

IUPAC Name

2-[2-[2-[[4-[[8-(hydroxyamino)-8-oxooctanoyl]amino]phenyl]methylcarbamoyloxy]ethoxy]ethoxy]ethyl N-[2-[2-(6-chlorohexoxy)ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H55ClN4O11/c34-15-7-3-4-8-17-44-19-20-45-18-16-35-32(41)48-25-23-46-21-22-47-24-26-49-33(42)36-27-28-11-13-29(14-12-28)37-30(39)9-5-1-2-6-10-31(40)38-43/h11-14,43H,1-10,15-27H2,(H,35,41)(H,36,42)(H,37,39)(H,38,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTGTGYXESVKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)OCCOCCOCCOC(=O)NCCOCCOCCCCCCCl)NC(=O)CCCCCCC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H55ClN4O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

719.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 86274259

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